molecular formula C17H19N3O2 B607293 Elsubrutinib CAS No. 1643570-24-4

Elsubrutinib

Cat. No.: B607293
CAS No.: 1643570-24-4
M. Wt: 297.35 g/mol
InChI Key: UNHZLHSLZZWMNP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elsubrutinib is a novel small-molecule inhibitor targeting Bruton’s tyrosine kinase, a crucial enzyme in the signaling pathway of B-cell receptors. This compound is primarily developed for the treatment of autoimmune inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus . By inhibiting Bruton’s tyrosine kinase, this compound aims to modulate immune responses and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of elsubrutinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its biological activity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Elsubrutinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Elsubrutinib has a wide range of scientific research applications, including:

Mechanism of Action

Elsubrutinib exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of B-cells and reducing the production of inflammatory cytokines. The molecular targets and pathways involved include the B-cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Uniqueness of Elsubrutinib: this compound is unique due to its selective inhibition of Bruton’s tyrosine kinase, which allows for targeted modulation of immune responses with potentially fewer side effects compared to other inhibitors. Additionally, its combination with other inhibitors, such as Janus kinase inhibitors, offers a novel therapeutic approach for autoimmune diseases .

Properties

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643570-24-4
Record name Elsubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELSUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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